3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(2-phenoxyethyl)urea
Description
This urea derivative features a hybrid structure incorporating a furan-substituted phenyl group and a phenoxyethyl chain. The central urea moiety (-NHCONH-) is flanked by a 2-hydroxyethyl group attached to a 4-(furan-2-yl)phenyl substituent and a 2-phenoxyethyl group. This design combines aromatic and polar functionalities, which are often associated with enzyme inhibition, particularly targeting urease or phosphatases .
Properties
IUPAC Name |
1-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-(2-phenoxyethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c24-19(16-8-10-17(11-9-16)20-7-4-13-27-20)15-23-21(25)22-12-14-26-18-5-2-1-3-6-18/h1-11,13,19,24H,12,14-15H2,(H2,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTRNHZCOLDPPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
Reaction Steps
Henry Reaction :
$$ \text{4-(Furan-2-yl)benzaldehyde} + \text{nitroethane} \xrightarrow{\text{base}} \text{β-nitro alcohol} $$Nitro Reduction :
$$ \text{β-nitro alcohol} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethylamine} $$
Synthesis of Fragment B: 2-Phenoxyethyl Isocyanate
Starting Materials
- 2-Phenoxyethylamine : Commercial source or synthesized from phenol and 2-chloroethylamine.
Phosgenation Reaction
$$ \text{2-Phenoxyethylamine} + \text{COCl}_2 \xrightarrow{\text{base}} \text{2-phenoxyethyl isocyanate} $$
Urea Bond Formation
Coupling Strategy
Fragment A and Fragment B undergo nucleophilic addition-elimination:
$$ \text{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethylamine} + \text{2-phenoxyethyl isocyanate} \rightarrow \text{Target compound} $$
Optimized Conditions
- Solvent : Dry tetrahydrofuran (THF).
- Catalyst : None required (spontaneous reaction).
- Temperature : 25°C, 24 h.
- Yield : 76%.
Purification and Characterization
Purification Methods
Analytical Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 2H, Ar-H), 7.30 (t, 2H, Ar-H), 6.85 (m, 3H, Ar-H), 5.20 (s, 1H, OH), 3.75 (m, 4H, CH₂), 3.50 (m, 2H, CH₂).
- HPLC Purity : 98.5% (C18 column, acetonitrile/water gradient).
Alternative Synthetic Routes
One-Pot Approach
Combining fragments A and B with triphosgene in situ:
Microwave-Assisted Synthesis
Industrial-Scale Considerations
Continuous Flow Reactors
Green Chemistry Metrics
Challenges and Optimization
Side Reactions
Yield Improvement Strategies
- Catalytic DMAP : Accelerates urea formation (yield increase: 76% → 83%).
- Solvent Screening : THF > DMF > acetonitrile in reactivity.
Applications and Derivatives
While beyond preparation scope, the compound’s structural analogs show antibacterial activity against Bacillus subtilis and Klebsiella pneumoniae, suggesting potential utility in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(2-phenoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The phenyl group can be reduced to form cyclohexyl derivatives.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the phenyl group can produce cyclohexyl derivatives.
Scientific Research Applications
3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(2-phenoxyethyl)urea has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(2-phenoxyethyl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and phenyl groups can participate in π-π interactions, while the urea moiety can form hydrogen bonds with biological molecules.
Comparison with Similar Compounds
The compound’s structural and functional attributes are best contextualized against three classes of analogs: urea-based enzyme inhibitors, furan-containing aryl derivatives, and hydroxyethyl/phenoxyethyl-substituted molecules. Below is a detailed analysis supported by research findings.
Structural and Functional Analogues
Key Observations:
- Urease Inhibition: The furan-phenyl motif in the target compound is structurally analogous to the α,β-unsaturated ketones in phenyl-3-(5-aryl-2-furyl)-2-propen-1-ones, which exhibit potent urease inhibition (IC₅₀ = 0.8–12.3 µM) . The furan ring likely enhances electron delocalization, improving binding to the enzyme’s active site. However, the absence of a conjugated ketone in the target compound may reduce its potency compared to these propenone derivatives.
- Hydroxyethyl vs. This polar group may favor interactions with urease’s metallo-center over GPCRs.
- Phenoxyethyl Substituent: The phenoxyethyl moiety is shared with compounds like L748337 and SR59230A (β-adrenergic antagonists) [[]], but its role in the target compound remains unclear. In similar urease inhibitors, bulky aryl groups improve selectivity by occupying hydrophobic pockets near the active site .
Structure-Activity Relationship (SAR) Trends
- Furan vs. Other Aryl Groups : Replacing furan with thiophene or pyridine in aryl-urea analogs decreases urease inhibition by 3–5 fold, highlighting furan’s optimal π-stacking and electron-donating properties .
- Hydroxyethyl Positioning : Hydroxyethyl groups at the urea nitrogen enhance solubility but may reduce membrane permeability compared to methyl or ethyl substituents .
- Phenoxyethyl Chain Length: Short chains (e.g., ethoxy) improve target engagement, while longer chains (e.g., butoxy) increase nonspecific binding [[]].
Pharmacokinetic and Physicochemical Properties
| Parameter | Target Compound | 1-(4-Nitrophenyl)-3-(pyridin-3-ylmethyl)urea | Bis(maltolato)oxovanadium(IV) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~382.4 | 285.3 | 399.1 |
| LogP (Predicted) | 3.2 | 2.1 | -0.5 |
| Hydrogen Bond Donors | 3 | 2 | 4 |
| Solubility (mg/mL) | 0.15 | 0.9 | 12.8 |
Insights :
- The target compound’s higher LogP (3.2) suggests moderate lipophilicity, which may limit aqueous solubility but enhance membrane penetration compared to the hydrophilic vanadium complex .
- Its three hydrogen-bond donors align with urea-based inhibitors that rely on NH···O interactions with urease’s nickel center .
Biological Activity
3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(2-phenoxyethyl)urea is a compound with significant potential in medicinal chemistry due to its unique structural features, which include a furan ring, phenyl groups, and a urea moiety. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research findings.
Chemical Structure and Synthesis
The compound consists of several functional groups that contribute to its biological activity:
- Furan Ring : Known for its reactivity and ability to participate in various chemical reactions.
- Phenyl Groups : These contribute to hydrophobic interactions with biological targets.
- Urea Moiety : Provides hydrogen bonding capabilities, enhancing interactions with enzymes and receptors.
Synthesis
The synthesis typically involves multiple steps:
- Preparation of the furan-2-yl phenyl derivative through Friedel-Crafts acylation.
- Introduction of the hydroxyethyl group via reaction with an appropriate aldehyde.
- Formation of the urea moiety by reacting the intermediate with phenoxyethyl isocyanate under controlled conditions.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes, modulating metabolic pathways.
- Receptor Interaction : It can bind to receptors, influencing cellular signaling pathways.
Experimental studies such as binding assays and molecular docking are essential for elucidating these mechanisms.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, related urea derivatives have shown effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents .
Antitumor Activity
Preliminary studies suggest that the compound may possess antitumor properties. For example, related compounds have demonstrated selective cytotoxicity against several cancer cell lines, including breast cancer and leukemia cells. The mechanism often involves interference with cell cycle progression or induction of apoptosis .
Study 1: Antimicrobial Activity
In a study evaluating a series of urea derivatives, one compound demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded, showing effectiveness at low concentrations (e.g., MIC = 5 µg/mL against Staphylococcus aureus) .
Study 2: Antitumor Efficacy
Another study investigated the cytotoxic effects of urea derivatives on human cancer cell lines. The compound showed IC50 values ranging from 15 µM to 30 µM across different cell lines, indicating a promising therapeutic window for further development in cancer therapy .
Research Findings Summary Table
Q & A
Q. What are the optimal synthetic routes for preparing 3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(2-phenoxyethyl)urea, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Formation of the furan-phenyl intermediate : Cyclization reactions using hydrazides and carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or PCl₃) .
- Urea linkage : Reacting an isocyanate intermediate with a hydroxyethylamine derivative. Key parameters include solvent choice (e.g., dichloromethane or ethanol), temperature (0–60°C), and catalysts (e.g., palladium on carbon) .
- Hydroxyethyl group introduction : Controlled reduction of ketones or epoxides using NaBH₄ or LiAlH₄ .
Optimization : Use Design of Experiments (DoE) to vary solvent polarity, temperature, and stoichiometry. Monitor yields via HPLC or TLC .
Q. How can the structural identity and purity of the compound be confirmed?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm furan, phenyl, and urea moieties. Key signals: δ 7.2–7.8 ppm (aromatic protons), δ 5.8–6.5 ppm (furan protons), δ 3.2–4.0 ppm (hydroxyethyl and phenoxyethyl groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragment patterns .
- X-ray Crystallography : Single-crystal analysis for absolute configuration confirmation, if feasible .
Q. What preliminary assays are recommended to evaluate its biological activity?
Methodological Answer:
- Enzyme inhibition assays : Target kinases or hydrolases (e.g., COX-2) using fluorogenic substrates. Measure IC₅₀ values .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Anti-inflammatory activity : Monitor TNF-α or IL-6 suppression in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance bioactivity?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified furan (e.g., thiophene replacement) or phenoxyethyl groups (e.g., methoxy vs. ethoxy). Compare bioactivity profiles .
- Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with urea carbonyl) .
- Data analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
Q. What computational strategies can predict metabolic stability and toxicity?
Methodological Answer:
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate solubility (LogP), cytochrome P450 interactions, and hERG inhibition .
- Metabolic pathways : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using Schrödinger’s BioLuminate .
- Toxicity alerts : Check for structural alerts (e.g., mutagenic furan rings) via DEREK Nexus .
Q. How can contradictory bioactivity data from different assays be resolved?
Methodological Answer:
- Orthogonal assays : Validate anti-cancer activity using both MTT and clonogenic assays .
- Mechanistic studies : Perform target engagement assays (e.g., cellular thermal shift assays) to confirm direct binding .
- Data normalization : Account for assay-specific variables (e.g., cell passage number, serum concentration) using Z-factor analysis .
Contradiction Analysis
Q. Discrepancies in reported synthetic yields
- Issue : Yields vary from 30% to 65% for urea formation .
- Resolution : Optimize isocyanate precursor purity (≥95% via flash chromatography) and use anhydrous conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
